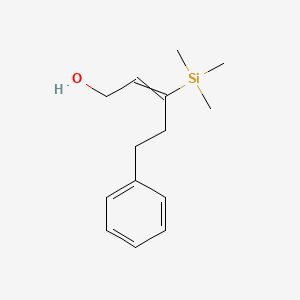
(4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with propionaldehyde under acidic conditions, which leads to the formation of the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alcohols or amines in the presence of coupling agents (e.g., DCC or EDC) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with altered functional groups.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
(4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-Thiazolidine-4-carboxylic acid: Lacks the 2-propyl group but shares the thiazolidine ring structure.
2-Substituted thiazolidines: Compounds with different substituents at the 2-position of the thiazolidine ring.
Uniqueness
(4R)-2-Propyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the 2-propyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other thiazolidine derivatives.
Eigenschaften
CAS-Nummer |
222404-22-0 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
(4R)-2-propyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6?/m0/s1 |
InChI-Schlüssel |
QIJPWSGHURHDHJ-ZBHICJROSA-N |
Isomerische SMILES |
CCCC1N[C@@H](CS1)C(=O)O |
Kanonische SMILES |
CCCC1NC(CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
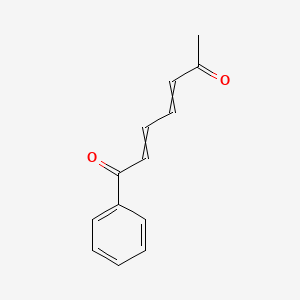
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
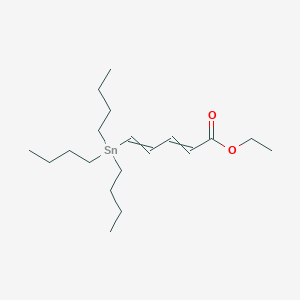
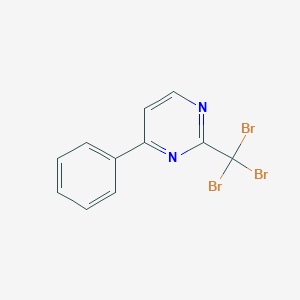
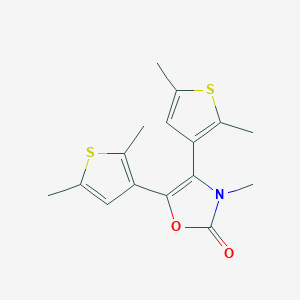
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
